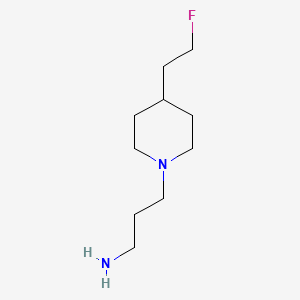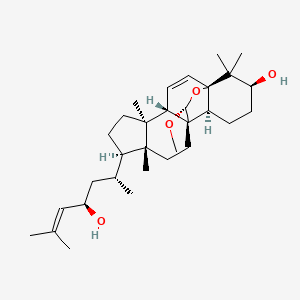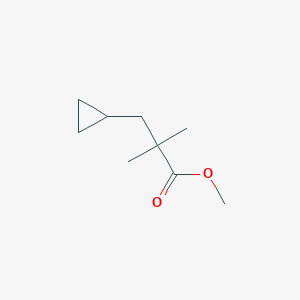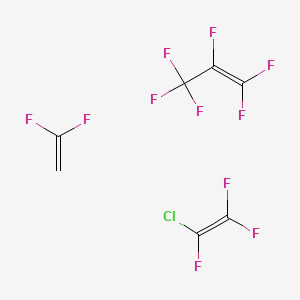![molecular formula C8H10F3NO2 B15291295 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one CAS No. 252055-20-2](/img/structure/B15291295.png)
2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- is a synthetic organic compound known for its unique chemical structure and versatile properties. This compound is characterized by the presence of a trifluoromethyl group and a cyclopentene ring, which contribute to its distinctive reactivity and application potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- typically involves multi-step organic reactions. Initial steps often include the preparation of the cyclopentene ring, followed by functional group transformations to introduce the hydroxy and amino groups. Finally, a trifluoromethyl group is added through specialized fluorination reactions.
Industrial Production Methods: : Industrial synthesis may leverage catalytic methods and optimized reaction conditions to increase yield and reduce by-products. Techniques such as continuous flow synthesis and high-pressure fluorination might be utilized to ensure efficient production at scale.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Typically resulting in the formation of ketones or carboxylic acids.
Reduction: : May lead to the formation of alcohols or amines.
Substitution: : Halogenation or nucleophilic substitutions are common.
Common Reagents and Conditions: : Reactions often employ reagents such as sodium borohydride for reductions, or oxidizing agents like potassium permanganate for oxidations. Reaction conditions can range from mild to extreme temperatures and pressures, depending on the desired transformation.
Major Products Formed: : The major products depend on the specific reaction pathway. Oxidation might yield trifluoromethyl ketones, while reductions could produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for potential pharmaceutical applications, particularly in the development of new drug candidates.
Industry: : Utilized in the creation of advanced materials with specific fluorine-containing properties.
Mecanismo De Acción
Mechanism: : The compound’s activity can be attributed to its reactive functional groups, which interact with various molecular targets. In biological systems, it may affect enzyme activities by binding to active sites or altering protein structures.
Molecular Targets and Pathways: : Specific molecular targets depend on the context of its use. In medicinal chemistry, it might target enzymes involved in metabolic pathways, whereas in materials science, it could interact with polymers to alter their properties.
Comparación Con Compuestos Similares
Compared to other fluorinated ketones and cyclopentene derivatives, this compound stands out due to its unique combination of functional groups and reactivity. Similar Compounds :
Trifluoroacetone
Cyclopentene derivatives with different substituents
Hydroxymethyl-substituted ketones
Its uniqueness lies in the synergy between the trifluoromethyl group and the cyclopentene ring, offering a distinct chemical profile that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
252055-20-2 |
|---|---|
Fórmula molecular |
C8H10F3NO2 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[2-(hydroxymethylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)5-2-1-3-6(5)12-4-13/h12-13H,1-4H2 |
Clave InChI |
BNGYNIXIIJRUSX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1)NCO)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
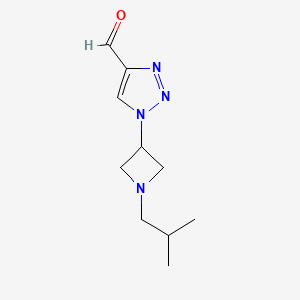
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
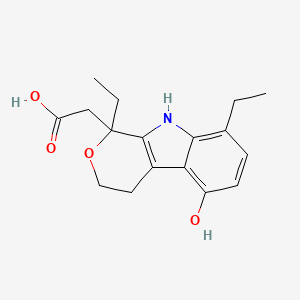
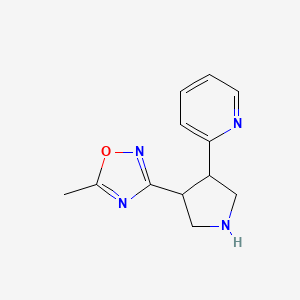
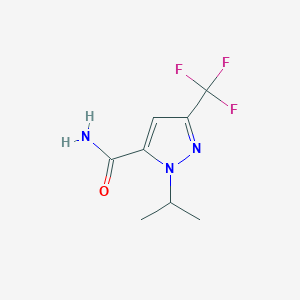
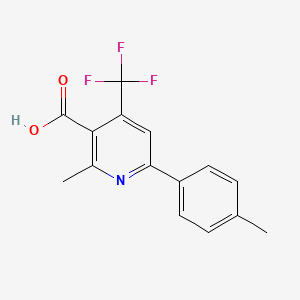
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
